An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-1H-quinazolin-4-one
An In-Depth Technical Guide to the Synthesis and Characterization of 6-chloro-1H-quinazolin-4-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-chloro-1H-quinazolin-4-one, a heterocyclic compound of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. This document details a common synthetic route, comprehensive characterization methodologies, and relevant biological context.
Synthesis of 6-chloro-1H-quinazolin-4-one
A prevalent and efficient method for the synthesis of 6-chloro-1H-quinazolin-4-one involves the cyclocondensation of 2-amino-5-chlorobenzoic acid with formamide. This reaction, a variation of the Niementowski quinazoline synthesis, provides a direct route to the quinazolinone core.
Reaction Scheme:
Experimental Protocols
Synthesis of 6-chloro-1H-quinazolin-4-one
This protocol is based on established methods for the synthesis of quinazolin-4-ones from anthranilic acid derivatives.
Materials:
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2-amino-5-chlorobenzoic acid
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Formamide
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Ethanol
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Deionized water
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Standard laboratory glassware (round-bottom flask, condenser, etc.)
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Heating mantle or oil bath
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Magnetic stirrer
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-chlorobenzoic acid (1 equivalent) and an excess of formamide (approximately 4-5 equivalents).
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Heat the reaction mixture to 120-130°C with continuous stirring.
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Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the cooled reaction mixture into cold water with stirring.
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The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Wash the solid with cold water to remove any remaining formamide.
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Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure 6-chloro-1H-quinazolin-4-one.
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Dry the purified product under vacuum.
Characterization of 6-chloro-1H-quinazolin-4-one
The synthesized compound should be characterized using a variety of spectroscopic techniques to confirm its identity and purity.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
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¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum is expected to show characteristic signals for the aromatic protons and the N-H proton of the quinazolinone ring system.
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¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms in the molecule, including the carbonyl carbon.
2.2.2. Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet containing a small amount of the dried product or analyze the sample as a thin film on a salt plate.
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Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. Look for characteristic absorption bands corresponding to N-H stretching, C=O stretching, and aromatic C-H and C=C stretching vibrations.
2.2.3. Mass Spectrometry (MS)
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Sample Preparation: Dissolve a small amount of the compound in a suitable solvent.
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Analysis: Obtain the mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 6-chloro-1H-quinazolin-4-one.
Characterization Data
The following tables summarize the expected and reported spectroscopic data for 6-chloro-1H-quinazolin-4-one and closely related derivatives. Note: A complete, experimentally verified dataset for 6-chloro-1H-quinazolin-4-one was not available in the cited literature. The data presented here is a composite based on known quinazolinone structures and may serve as a reference for characterization.
Table 1: Physical and Mass Spectrometry Data
| Property | Expected Value for 6-chloro-1H-quinazolin-4-one |
| Molecular Formula | C₈H₅ClN₂O |
| Molecular Weight | 180.59 g/mol |
| Mass Spectrum (m/z) | [M+H]⁺ at 181.02 |
Table 2: ¹H NMR Spectroscopic Data (in DMSO-d₆, δ in ppm)
| Proton Assignment | Expected Chemical Shift Range | Multiplicity |
| H-2 | 8.1 - 8.3 | s |
| H-5 | 7.9 - 8.1 | d |
| H-7 | 7.6 - 7.8 | dd |
| H-8 | 7.4 - 7.6 | d |
| N1-H | 12.0 - 12.5 | br s |
Table 3: ¹³C NMR Spectroscopic Data (in DMSO-d₆, δ in ppm)
| Carbon Assignment | Expected Chemical Shift Range |
| C-2 | 145 - 147 |
| C-4 | 162 - 164 |
| C-4a | 120 - 122 |
| C-5 | 127 - 129 |
| C-6 | 130 - 132 |
| C-7 | 125 - 127 |
| C-8 | 117 - 119 |
| C-8a | 148 - 150 |
Table 4: IR Spectroscopic Data (cm⁻¹)
| Functional Group | Expected Absorption Range |
| N-H Stretch | 3200 - 3400 |
| C=O Stretch | 1670 - 1690 |
| C=N Stretch | 1610 - 1630 |
| Aromatic C-H | 3000 - 3100 |
| Aromatic C=C | 1450 - 1600 |
Visualizations
The following diagrams illustrate the synthesis workflow and a relevant biological signaling pathway where quinazolinone derivatives have shown activity.
Caption: Synthetic workflow for 6-chloro-1H-quinazolin-4-one.
Many quinazolinone derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer. One such pathway is the Hypoxia-Inducible Factor-1α (HIF-1α) signaling cascade, which plays a crucial role in tumor adaptation to low oxygen conditions.
Caption: Simplified HIF-1α signaling pathway and potential inhibition.
